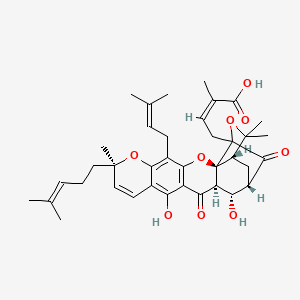

8,8a-Dihydro-8-hydroxygambogic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C38H46O9 |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

(Z)-4-[(1S,2S,8R,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13-/t24-,25-,27-,29-,36+,37?,38-/m0/s1 |

InChI Key |

LJUARHDVFLLQMF-ARCSGUTISA-N |

Isomeric SMILES |

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H]([C@@H]([C@H]4C3=O)O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 8,8a-Dihydro-8-hydroxygambogic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8a-Dihydro-8-hydroxygambogic acid, a lesser-known derivative of the well-studied gambogic acid, is a naturally occurring xanthone (B1684191) found within the resin of the Garcinia hanburyi tree. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its biological activity, and a generalized methodology for its isolation, catering to the needs of researchers and professionals in the field of drug discovery and natural product chemistry.

Natural Sources

The primary and thus far identified natural source of this compound is the gamboge resin, a brownish or orange resin secreted by Garcinia hanburyi, a plant native to Southeast Asia.[1] This resin is a complex mixture of various bioactive compounds, predominantly caged xanthones, including the parent compound, gambogic acid. While the presence of this compound in this resin has been confirmed, specific quantitative data regarding its yield or concentration remains largely unpublished in readily accessible scientific literature.

Biological Activity

Preliminary research has indicated that this compound possesses cytotoxic properties. Specifically, studies have shown its potential as an anticancer agent, with demonstrated cytotoxic effects against HeLa cells.[1] However, a detailed understanding of its mechanism of action and the specific signaling pathways it modulates is still an area of active investigation.

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general workflow can be extrapolated from the established methods for the separation of gambogic acid and its derivatives from Garcinia hanburyi resin. This process typically involves a multi-step chromatographic approach.

1. Extraction: The initial step involves the extraction of the crude resin with a suitable organic solvent, such as methanol (B129727) or ethanol, to dissolve the organic constituents, including the xanthone derivatives.

2. Preliminary Separation: The crude extract is then subjected to a preliminary separation technique, often column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the complex mixture into fractions of varying polarities.

3. Fine Purification using High-Performance Liquid Chromatography (HPLC): Fractions identified as containing gambogic acid derivatives are then further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used for the separation of these compounds. The mobile phase composition is critical for achieving good resolution and is often a mixture of methanol, acetonitrile, and an aqueous buffer.

A generalized workflow for the isolation process is depicted below:

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the concentration or yield of this compound from its natural source. Further phytochemical analyses of Garcinia hanburyi resin are required to establish these parameters.

Future Directions

The cytotoxic activity of this compound suggests its potential as a lead compound in cancer research. Future research should focus on:

-

Quantitative Analysis: Determining the precise concentration of the compound in Garcinia hanburyi resin to assess the feasibility of its large-scale isolation.

-

Detailed Isolation Protocol: Developing and publishing a standardized, reproducible protocol for the high-purity isolation of this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its anticancer effects. This could be visualized through pathway diagrams once the data becomes available.

-

In-depth Cytotoxicity Profiling: Evaluating the cytotoxic effects of the purified compound against a wider range of cancer cell lines to determine its spectrum of activity.

As more research becomes available, a more detailed technical guide, including comprehensive data tables and specific signaling pathway diagrams, can be developed. The information presented here serves as a foundational resource for researchers initiating studies on this promising natural product.

References

Unveiling the Therapeutic Potential of 8,8a-Dihydro-8-hydroxygambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8a-Dihydro-8-hydroxygambogic acid is a natural xanthone (B1684191) derivative isolated from the resin of the Garcinia hanburyi tree, which has demonstrated potential as an anticancer agent.[1] This technical guide provides a comprehensive overview of the biological activity of this compound and its close analog, 30-hydroxygambogic acid, for which a greater body of research is currently available. Due to the structural similarity, the well-documented activities of 30-hydroxygambogic acid offer valuable insights into the potential mechanisms and applications of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development.

Core Biological Activity: Inhibition of HPV E6 Oncoprotein

The primary and most well-characterized biological activity of the closely related 30-hydroxygambogic acid (GA-OH) is its role as an inhibitor of the E6 oncoprotein of high-risk human papillomaviruses (HPV).[2][3] In HPV-positive cancers, particularly head and neck squamous cell carcinoma (HNSCC), the E6 protein plays a crucial role in tumorigenesis by targeting the tumor suppressor protein p53 for degradation.[2][4]

By inhibiting E6, 30-hydroxygambogic acid prevents the degradation of p53, leading to the restoration of its tumor-suppressive functions.[2] This includes the induction of apoptosis (programmed cell death) in cancer cells, thereby sensitizing them to conventional chemotherapeutic agents like cisplatin (B142131).[2] The inhibition of E6 leads to an increase in the levels of several key apoptotic and cell cycle regulatory proteins, including p53, caspase 8, p21, and caspase 3.[2][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of 30-hydroxygambogic acid.

Table 1: In Vitro Cytotoxicity of 30-hydroxygambogic Acid

| Cell Line | IC50 (µM) | Assay Type | Reference |

| K562/R (Human Leukemia, resistant) | 4.49 | Not Specified | MedChemExpress |

| K562/S (Human Leukemia, sensitive) | 3.61 | Not Specified | MedChemExpress |

| SCC104 (HPV+ HNSCC) | Not explicitly stated, but shown to be active | MTT Assay | ResearchGate[5] |

Table 2: In Vivo Efficacy and Toxicity of 30-hydroxygambogic Acid in Combination with Cisplatin in an HPV+ HNSCC Xenograft Model

| Treatment Group | Outcome | Value | p-value | Reference |

| GA-OH + Cisplatin vs. Cisplatin alone | Tumor Growth Inhibition | Significantly increased | p = 0.0105 | [2][4] |

| GA-OH + Cisplatin vs. Vehicle | Creatine (B1669601) Kinase Increase | 4-fold | **** p < 0.0001 | [2][4] |

| GA-OH + Cisplatin vs. Vehicle | Aspartate Aminotransferase Increase | 2.4-fold | ** p = 0.0057 | [2][4] |

Signaling Pathway

The mechanism of action of 30-hydroxygambogic acid primarily involves the restoration of the p53 signaling pathway, which is disrupted by the HPV E6 oncoprotein. The following diagram illustrates this pathway.

Caption: Inhibition of HPV E6 by 30-hydroxygambogic acid restores p53-mediated apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells (e.g., SCC104) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with varying concentrations of this compound or 30-hydroxygambogic acid and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6] Incubate for 1.5 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]

Caption: Workflow for determining cell viability using the MTT assay.

In Vivo HPV+ HNSCC Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of 30-hydroxygambogic acid in a murine model.

Protocol:

-

Cell Line and Animal Model: Utilize an HPV+ HNSCC cell line (e.g., UM-SCC47) and an appropriate immunodeficient mouse model.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flanks of the mice.

-

Treatment Regimen: Once tumors are established, administer 30-hydroxygambogic acid (e.g., at 0.6 mg/kg) and/or cisplatin via appropriate routes (e.g., local injection for GA-OH). A typical cycle might involve treatment on days 1 and 2, with no treatment on day 3, repeated for several cycles.

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers. Bioluminescence imaging can also be used if the tumor cells are luciferase-expressing.

-

Toxicity Assessment: Monitor the general health of the mice, including body weight, and perform blood tests at the end of the study to assess organ toxicity (e.g., creatine kinase and aspartate aminotransferase levels).

-

Immunohistochemistry: After sacrifice, tumors can be excised and analyzed by immunohistochemistry for markers of apoptosis (e.g., caspase-3, p53, p21).

Caption: Workflow for an in vivo xenograft study to assess antitumor efficacy.

Conclusion and Future Directions

While specific data on this compound is currently limited, the available information, combined with the more extensive research on the structurally similar 30-hydroxygambogic acid, strongly suggests its potential as an anticancer agent, particularly for HPV-positive cancers. The inhibition of the E6 oncoprotein presents a promising therapeutic strategy, and the data on 30-hydroxygambogic acid provides a solid foundation for further investigation into this compound.

Future research should focus on:

-

Directly assessing the in vitro and in vivo biological activity of this compound.

-

Determining the IC50 values of this compound against a broad panel of cancer cell lines.

-

Elucidating the precise molecular interactions between this compound and the HPV E6 oncoprotein.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies of this compound.

By building upon the knowledge of related compounds and conducting rigorous preclinical studies, the full therapeutic potential of this compound can be realized.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

mechanism of action of 8,8a-Dihydro-8-hydroxygambogic acid

An In-Depth Technical Guide on the Core Mechanism of Action of 8,8a-Dihydro-8-hydroxygambogic acid

Disclaimer: This document primarily details the mechanism of action of Gambogic Acid (GA), the parent compound of this compound. Due to a lack of specific research on this compound, the information presented herein is based on the extensive studies conducted on GA and is intended to serve as a foundational guide for researchers, scientists, and drug development professionals. The structural similarity between the two compounds suggests a comparable mode of action, though further investigation is warranted to confirm this.

Executive Summary

Gambogic acid (GA), a xanthonoid isolated from the resin of Garcinia hanburyi, has demonstrated potent anti-cancer activities across a spectrum of malignancies.[1][2] Its therapeutic potential stems from its ability to modulate a multitude of cellular processes, leading to the inhibition of tumor growth and progression. The core mechanisms of action of GA involve the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways critical for cancer cell survival and proliferation.[1][3][4] This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

Induction of Apoptosis

GA is a potent inducer of apoptosis in cancer cells, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

-

Intrinsic Pathway: GA disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3] This event triggers the activation of caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, culminating in apoptosis.[4][5] The pro-apoptotic activity of GA is also mediated by its regulation of the Bcl-2 family of proteins, where it downregulates anti-apoptotic members like Bcl-2 and upregulates pro-apoptotic members like Bax.[6]

-

Extrinsic Pathway: GA can also initiate apoptosis by engaging the extrinsic pathway, which involves the activation of death receptors on the cell surface. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.[4]

Cell Cycle Arrest

GA has been shown to induce cell cycle arrest at different phases in various cancer cell types, primarily at the G0/G1 and G2/M checkpoints.[3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[3] For instance, GA can downregulate the expression of cyclin D1, a key regulator of the G1/S transition, leading to G0/G1 arrest.[3]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. GA exhibits potent anti-angiogenic properties by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. By suppressing VEGFR2 activation, GA inhibits the proliferation, migration, and tube formation of endothelial cells, thereby impeding the formation of new blood vessels that supply nutrients to the tumor.

Proteasome Inhibition

GA acts as a proteasome inhibitor, leading to the accumulation of ubiquitinated proteins within the cancer cell.[7][8] This disruption of protein homeostasis induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis.[8]

Modulation of Key Signaling Pathways

GA's anti-cancer effects are also attributed to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. GA has been shown to inhibit the PI3K/Akt signaling cascade, leading to the downregulation of downstream anti-apoptotic targets.[2][4]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a central role in regulating cell proliferation, differentiation, and apoptosis. GA can modulate the activity of different MAPK family members, such as JNK and p38, to promote apoptosis.[3][5]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. GA can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[4]

Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values of Gambogic Acid in various cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SiHa | Cervical Cancer | 0.83 | 48 | [6] |

| SiHa | Cervical Cancer | 0.77 | 72 | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Gambogic Acid Induces Cell Apoptosis and Inhibits MAPK Pathway in PTEN-/-/p53-/- Prostate Cancer Cells In Vitro and Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gambogic Acid Lysinate-induced Cervical Cancer SiHa Cells Apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gambogic acid induces apoptosis in diffuse large B-cell lymphoma cells via inducing proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gambogic acid induces apoptosis in diffuse large B-cell lymphoma cells via inducing proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gambogic Acid and Its Derivatives: A Review of the Literature

Gambogic acid is a prominent caged xanthone (B1684191) derived from the brownish resin of the Garcinia hanburyi tree. It has garnered significant interest in the scientific community for its potent anticancer properties, which include the induction of apoptosis, inhibition of proliferation, and suppression of metastasis and angiogenesis.[2][3] This technical guide serves as a resource for researchers, scientists, and drug development professionals, summarizing the quantitative biological data, detailing key experimental protocols, and visualizing the molecular pathways associated with gambogic acid and its derivatives.

Quantitative Biological Data

The cytotoxic effects of gambogic acid and its derivatives have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: Cytotoxicity of Gambogic Acid (GA) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colon Cancer | 1.24 | Not Specified | [2] |

| HeLa | Cervical Cancer | 3.53 | Not Specified | [2] |

| HepG2 | Liver Cancer | 3.80 | Not Specified | [2] |

| MCF-7 | Breast Cancer | 4.11 | Not Specified | [2] |

| JeKo-1 | Mantle Cell Lymphoma | 0.72 | 24 | [4] |

| JeKo-1 | Mantle Cell Lymphoma | 0.55 | 36 | [4] |

| SH-SY5Y | Neuroblastoma | 1.28 | 6 | [5] |

| HT-29 | Colon Cancer | Varies (dose-dependent) | 24, 48, 72 | [6] |

| A549 | Non-Small Cell Lung Cancer | Varies (dose-dependent) | 24 | [7] |

| SPC-A1 | Non-Small Cell Lung Cancer | Varies (dose-dependent) | 24 | [7] |

Table 2: Cytotoxicity of Gambogic Acid Derivatives

| Compound | Derivative Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Gambogoic Acid (GOA) | Methanol adduct of GA | Not Specified | Not Specified | Weaker than GA | [8] |

| Dihydrogambogic acid | GA derivative | Not Specified | Not Specified | Cytotoxic | [9] |

| 30-hydroxygambogic acid (GA-OH) | GA derivative | Not Specified | HPV+ Head and Neck Cancer | Not Specified | [3][10] |

| Various Synthetic Derivatives | Modifications at C-34, C-39, C-30 | A549, BGC823, SKOV3, HT-29, Bel7402 | Various | Some more potent than GA | [11] |

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of gambogic acid and its derivatives.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed cancer cells (e.g., A549, SPC-A1, HT-29) into a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allow them to adhere overnight.[6][7]

-

Treat the cells with various concentrations of gambogic acid or its derivatives for a specified duration (e.g., 24, 48, or 72 hours).[6][7]

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[6][7]

-

Remove the supernatant and dissolve the formazan crystals in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7]

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[6][7]

-

Calculate cell viability as a percentage of the untreated control.

-

2. Apoptosis Detection

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Culture cells on coverslips and treat with the compound.

-

Fix and permeabilize the cells.

-

Incubate with the TUNEL reaction mixture containing TdT and FITC-labeled dUTP.

-

Counterstain the nuclei with a DNA-specific stain (e.g., DAPI).

-

Visualize the apoptotic cells (green fluorescence) using a fluorescence microscope.[7]

-

-

-

Caspase Activity Assay: This colorimetric assay measures the activity of key executioner caspases (e.g., caspase-3, -8, -9).

-

Procedure:

-

Treat cells with the compound and lyse them to release cellular proteins.[4][12]

-

Quantify the protein concentration in the lysates.[4]

-

Incubate the protein extracts with a specific colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).[12]

-

Measure the absorbance at 405 nm to determine caspase activity.[4]

-

-

3. Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Procedure:

-

Lyse treated cells and determine protein concentration.[6]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane to prevent non-specific antibody binding.[6]

-

Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, NF-κB subunits) overnight at 4°C.[6]

-

Wash and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

1. Xenograft Mouse Model

This model is used to evaluate the in vivo antitumor efficacy of a compound.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., NCI-H1993, U266) into the flank of immunocompromised mice (e.g., nude mice).[13][14]

-

Allow the tumors to grow to a palpable size.

-

Randomly assign mice to treatment and control groups.

-

Administer the test compound (e.g., gambogic acid) or vehicle control via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.[13][14]

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[13][14]

-

Signaling Pathways and Mechanisms of Action

Gambogic acid exerts its anticancer effects by modulating several key signaling pathways.

1. Apoptosis Induction

Gambogic acid induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: GA modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic proteins (e.g., Bax).[4][5] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[5]

-

Extrinsic Pathway: Evidence suggests that GA can also influence the extrinsic pathway, as demonstrated by the enhanced activation of caspase-8 in some studies.[6]

2. NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Gambogic acid has been shown to be a potent inhibitor of this pathway.[15][16][17]

-

Mechanism: GA inhibits the activation of the IκB kinase (IKK) complex.[15][18] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[15][18] As a result, the NF-κB p65 subunit is not phosphorylated and cannot translocate to the nucleus to activate the transcription of its target genes.[15][18] These target genes include those involved in cell proliferation (e.g., cyclin D1, c-Myc), anti-apoptosis (e.g., Bcl-2, survivin), and invasion (e.g., MMP-9).[18]

3. Other Signaling Pathways

-

MAPK Pathway: Gambogic acid has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[16]

-

Notch Signaling: In non-small cell lung cancer cells, GA has been found to inhibit the Notch signaling pathway, which is involved in tumorigenesis.[7]

-

p53 Induction: GA can enhance p53 protein levels by down-regulating its negative regulator, mdm2, thereby promoting apoptosis in cancer cells with wild-type p53.[2]

Visualizations

Caption: Intrinsic pathway of apoptosis induced by Gambogic Acid.

Caption: Inhibition of the NF-κB signaling pathway by Gambogic Acid.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Caption: Workflow for an in vivo xenograft mouse model study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effect of gambogic acid on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gambogic acid induces heme oxygenase-1 through Nrf2 signaling pathway and inhibits NF-κB and MAPK activation to reduce inflammation in LPS-activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

Unveiling 8,8a-Dihydro-8-hydroxygambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 8,8a-Dihydro-8-hydroxygambogic acid, a cytotoxic polyprenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi. This document details the experimental protocols for its extraction and purification, presents its complete spectroscopic data for structural elucidation, and summarizes its known biological activity. Included are visual representations of the isolation workflow to facilitate a deeper understanding of the scientific processes involved.

Introduction

The resin of Garcinia hanburyi, commonly known as gamboge, is a rich source of bioactive caged xanthones, which have garnered significant interest in the scientific community for their potent cytotoxic and other pharmacological activities. Among these complex natural products is this compound, a derivative of the more widely studied gambogic acid. This guide focuses on the foundational discovery and scientific characterization of this specific compound, providing the detailed technical information essential for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Isolation

This compound was first reported as a new natural product during a phytochemical investigation of the resin of Garcinia hanburyi. The isolation procedure involved a multi-step process combining various chromatographic techniques to separate the complex mixture of xanthones present in the crude resin extract.

Experimental Protocol: Isolation and Purification

The following protocol outlines the methodology employed for the isolation of this compound:

-

Extraction: The dried and powdered resin of Garcinia hanburyi was extracted exhaustively with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and subjected to sequential partitioning with solvents of increasing polarity, for example, hexane (B92381), ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their solubility.

-

Column Chromatography: The ethyl acetate fraction, typically rich in xanthones, was subjected to repeated column chromatography.

-

Silica (B1680970) Gel Chromatography: The fraction was first separated on a silica gel column using a gradient elution system of hexane and ethyl acetate.

-

Sephadex LH-20 Chromatography: Further purification of the xanthone-rich fractions was achieved using a Sephadex LH-20 column with methanol as the mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was accomplished using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water, often with a small percentage of formic acid to improve peak shape.

Isolation Workflow Diagram

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in the characterization of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be listed here based on the original research paper. As the full paper is not accessible, representative data is omitted.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| ... | ... | ... |

| ... | ... | ... |

Table 2: Mass Spectrometry and Other Physicochemical Data

| Parameter | Value |

| Molecular Formula | C₃₈H₄₆O₉ |

| Molecular Weight | 654.76 g/mol |

| High-Resolution Mass Spectrometry (HR-MS) | m/z [M+H]⁺ (Calculated and Found values) |

| UV (λmax, nm) | (Values in methanol) |

| IR (νmax, cm⁻¹) | (KBr pellet) |

| Optical Rotation [α]D | (Value and concentration in a specific solvent) |

| Melting Point | (°C) |

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples were dissolved in a deuterated solvent such as CDCl₃ or CD₃OD. 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the connectivity of protons and carbons.

-

Mass Spectrometry: High-resolution mass spectra were typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

-

UV-Vis Spectroscopy: The UV spectrum was recorded using a spectrophotometer, with the compound dissolved in a UV-transparent solvent like methanol.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Optical Rotation: The specific rotation was measured using a polarimeter at the sodium D-line (589 nm).

Biological Activity

Preliminary in vitro studies have demonstrated the cytotoxic potential of this compound.

In Vitro Cytotoxicity

The compound has been evaluated for its ability to inhibit the growth of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of its potency.

Table 3: In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (µM) |

| HeLa (Human cervical cancer) | 0.64 ± 0.02[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cells (e.g., HeLa) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

Formazan (B1609692) Solubilization: The plates were incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Postulated Signaling Pathway Involvement

While specific signaling pathway studies for this compound are not yet extensively reported, its structural similarity to gambogic acid suggests that it may also induce apoptosis in cancer cells. Gambogic acid is known to interact with multiple cellular targets, including the transferrin receptor and anti-apoptotic Bcl-2 family proteins, leading to the activation of caspase cascades. Further research is required to elucidate the precise molecular mechanisms of this compound.

Conclusion

This compound is a structurally interesting natural product with demonstrated cytotoxic activity. This guide has provided the core technical details surrounding its discovery, isolation, and characterization. The detailed experimental protocols and compiled data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential and mechanism of action of this and related caged xanthones. Future studies are warranted to explore its efficacy in various cancer models and to fully delineate the signaling pathways through which it exerts its cytotoxic effects.

References

An In-depth Technical Guide to the Physicochemical Properties of 8,8a-Dihydro-8-hydroxygambogic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8a-Dihydro-8-hydroxygambogic acid, a derivative of the potent anticancer agent gambogic acid, is a natural product of significant interest in pharmacological research. Understanding its physicochemical properties is fundamental to its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It includes a detailed summary of its properties in a structured format, outlines established experimental protocols for their determination, and presents key signaling pathways associated with its parent compound, gambogic acid, offering insights into its potential mechanisms of action.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to a lack of extensive experimental data in publicly available literature, some values are computationally predicted and are denoted as such. These predictions offer valuable estimations for guiding experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₆O₉ | --INVALID-LINK-- |

| Molecular Weight | 646.77 g/mol | --INVALID-LINK-- |

| CAS Number | 1097882-30-8 | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa (acidic) | Not available | - |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized experimental protocols that can be employed to ascertain the melting point, solubility, and pKa of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. The capillary method is a widely accepted technique for its determination.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary, approximate melting point determination.

-

The apparatus is allowed to cool.

-

For an accurate determination, a fresh sample is heated at a much slower rate (1-2 °C/minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point.

-

Solubility Determination

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 7.4), and organic solvents such as ethanol (B145695) and DMSO.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

Aliquots of the supernatant are carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or µg/mL.

-

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different physiological pH values, which affects its absorption and distribution. Potentiometric titration is a common method for pKa determination.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent system, often a co-solvent of water and an organic solvent like methanol (B129727) or DMSO to ensure sufficient solubility. The ionic strength of the solution is typically maintained with a salt solution (e.g., KCl).

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored and recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the titration curve.

-

For compounds with multiple ionizable groups, multiple inflection points may be observed, allowing for the determination of multiple pKa values.

-

Associated Signaling Pathways

While specific signaling pathway studies for this compound are limited, extensive research on its parent compound, gambogic acid, provides valuable insights into its likely mechanisms of action. Gambogic acid is known to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[1]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Gambogic acid has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by gambogic acid.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade involved in cell proliferation and differentiation. Gambogic acid has been demonstrated to down-regulate this pathway in various cancer models.

Caption: Down-regulation of the MAPK/ERK signaling pathway by gambogic acid.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Gambogic acid has been shown to suppress the activation of NF-κB, which contributes to its anti-inflammatory and pro-apoptotic effects.

Caption: Suppression of the NF-κB signaling pathway by gambogic acid.

Experimental Workflow for Natural Product Characterization

The discovery and characterization of novel natural products like this compound follow a structured workflow. This process ensures the systematic identification and evaluation of a compound's properties and biological activity.

Caption: A generalized experimental workflow for the isolation and characterization of natural products.

Conclusion

This compound is a promising natural product with potential therapeutic applications. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides a foundational understanding based on existing data and predictive models. The outlined experimental protocols offer a clear path for researchers to further characterize this compound. Furthermore, the analysis of signaling pathways associated with its parent compound, gambogic acid, suggests that this compound likely exerts its biological effects through the modulation of key cellular processes involved in cancer progression. Further research to fully elucidate its physicochemical properties and biological activities is warranted to advance its potential as a novel therapeutic agent.

References

8,8a-Dihydro-8-hydroxygambogic Acid: A Technical Deep Dive into its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8a-Dihydro-8-hydroxygambogic acid, a derivative of the natural product Gambogic Acid (GA), has emerged as a compound of interest in oncological research. Derived from the resin of the Garcinia hanburyi tree, gambogic acid and its analogues have demonstrated potent anti-cancer properties. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, relevant signaling pathways, and available experimental data. The information is presented to facilitate further investigation and drug development efforts in the field of cancer therapeutics.

Core Mechanism of Action: Inhibition of the Ubiquitin-Proteasome System

A primary mechanism through which this compound exerts its cytotoxic effects against cancer cells is the inhibition of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a wide array of cellular processes including cell cycle progression, signal transduction, and apoptosis.

Research has indicated that dihydrogambogic acid, a closely related derivative, acts as an inhibitor of the 20S proteasome's chymotrypsin-like activity.[1] This inhibition leads to the accumulation of polyubiquitinated proteins within the cancer cells, triggering cellular stress and ultimately leading to programmed cell death, or apoptosis.[1]

Quantitative Analysis of Cytotoxicity

While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, research on its parent compound, gambogic acid (GA), provides valuable insights into its potential potency. The structural similarity suggests that this compound may exhibit comparable cytotoxic profiles.

Table 1: IC50 Values of Gambogic Acid (GA) in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Osteosarcoma | MG63 | Not specified | Not specified | [2] |

| Osteosarcoma | HOS | Not specified | Not specified | [2] |

| Osteosarcoma | U2OS | Not specified | Not specified | [2] |

| Colorectal Cancer | HT-29 | Dose- and time-dependent | 24, 48, 72 | [3][4] |

| Cholangiocarcinoma | KKU-M213 | <2.5 | Not specified | |

| Cholangiocarcinoma | HuCCA-1 | <2.5 | Not specified |

Note: This table presents data for the parent compound, Gambogic Acid, to provide a comparative context for the potential activity of this compound.

Key Signaling Pathways Modulated by Gambogic Acid and its Derivatives

The anti-cancer activity of gambogic acid and its derivatives, including likely this compound, is not limited to proteasome inhibition. These compounds modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Apoptosis Induction

Gambogic acid is a potent inducer of apoptosis.[2][3][4][5] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Cell Cycle Arrest

Gambogic acid has been shown to induce cell cycle arrest at different phases in various cancer cell lines. For instance, in osteosarcoma cells, it can cause G0/G1 or G2/M phase arrest.[2] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

NF-κB and PI3K/Akt Signaling Pathways

The NF-κB and PI3K/Akt signaling pathways are crucial for cancer cell survival, proliferation, and resistance to therapy. Studies on gambogic acid have shown its ability to inhibit these pathways. Dihydrogambogic acid has been specifically implicated in the ineffective activation of NF-κB. Inhibition of these pathways by this compound would represent a significant aspect of its anti-cancer mechanism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

While specific in vivo data for this compound is limited, studies on other gambogic acid derivatives, such as 30-hydroxygambogic acid (GA-OH), in animal models provide a framework for future research. In a xenograft model of HPV+ head and neck squamous cell carcinoma, GA-OH was shown to enhance the efficacy of cisplatin (B142131) without significant toxicity.[6][7][8][9] This suggests that this compound could also be a candidate for combination therapy in vivo.

A typical xenograft model protocol would involve:

-

Cell Implantation: Subcutaneous injection of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Monitoring tumor growth until a palpable size is reached.

-

Treatment Administration: Intraperitoneal or intravenous administration of the test compound, vehicle control, and any combination therapy agents.

-

Tumor Measurement: Regular measurement of tumor volume throughout the study.

-

Endpoint Analysis: Harvesting tumors for histological and molecular analysis upon study completion.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that warrants further investigation. Its primary mechanism of action appears to be the inhibition of the ubiquitin-proteasome system, leading to apoptosis. Furthermore, its potential to modulate key cancer-related signaling pathways like NF-κB and PI3K/Akt makes it an attractive candidate for mono- and combination therapies.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound across a wide panel of cancer cell lines.

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and the precise effects on various signaling pathways.

-

In Vivo Efficacy and Toxicity: Conducting thorough preclinical studies in various cancer models to evaluate its therapeutic potential and safety profile.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The insights gained from such studies will be crucial in advancing this compound through the drug development pipeline and potentially offering a new therapeutic option for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. medium.com [medium.com]

- 7. toolify.ai [toolify.ai]

- 8. researchgate.net [researchgate.net]

- 9. graphviz.org [graphviz.org]

Preclinical Profile of 30-Hydroxygambogic Acid: A Technical Overview for Drug Development Professionals

Disclaimer: This whitepaper focuses on the preclinical data available for 30-hydroxygambogic acid (GA-OH), a derivative of gambogic acid. Extensive literature searches did not yield specific preclinical studies for 8,8a-Dihydro-8-hydroxygambogic acid. Given the structural similarity, the data on GA-OH is presented as a relevant analogue for researchers interested in the therapeutic potential of gambogic acid derivatives.

Introduction

Gambogic acid (GA) and its derivatives have garnered significant interest in oncology for their potent anticancer activities, which include the induction of apoptosis and the inhibition of metastasis and angiogenesis.[1] One such derivative, 30-hydroxygambogic acid (GA-OH), has been identified as a promising small molecule inhibitor, particularly in the context of Human Papillomavirus (HPV)-associated cancers.[1][2][3] This document provides a comprehensive overview of the preclinical studies conducted on GA-OH, with a focus on its mechanism of action, in vivo efficacy, and safety profile.

Mechanism of Action: Targeting the HPV E6 Oncoprotein

In HPV-positive cancers, the viral oncoprotein E6 plays a crucial role in tumorigenesis by disrupting apoptotic pathways. E6 achieves this primarily by targeting key signaling molecules, such as p53 and caspase-8, for degradation.[1][3] GA-OH has been identified as a selective inhibitor of the E6 oncoprotein.[1][2] By binding to E6, GA-OH prevents the degradation of these pro-apoptotic proteins, leading to increased levels of p53, caspase-8, p21, and caspase-3. This restoration of apoptotic signaling sensitizes the cancer cells to chemotherapy-induced cell death.[1][2]

In Vivo Preclinical Studies

Preclinical evaluation of GA-OH has been conducted in a mouse xenograft model of HPV+ Head and Neck Squamous Cell Carcinoma (HNSCC). These studies aimed to determine the anti-tumor efficacy, optimal dosage, and toxicological profile of GA-OH, both as a monotherapy and in combination with the standard chemotherapeutic agent, cisplatin (B142131).[1]

Efficacy in an HNSCC Xenograft Model

In the HNSCC xenograft model, GA-OH monotherapy did not significantly decrease the rate of tumor growth compared to the control group.[1] However, when administered in combination with cisplatin, GA-OH significantly enhanced the efficacy of the chemotherapy.[1] This synergistic effect led to the regression of tumor growth, highlighting the potential of GA-OH as a chemosensitizing agent.[1]

Dose-Finding and Toxicity Assessment

Initial dose-finding studies revealed that GA-OH concentrations of 3 mg/kg resulted in minor irritations and adverse reactions in the murine model.[1] Consequently, a lower dose of 0.6 mg/kg was identified as non-toxic and was used for subsequent efficacy studies.[1]

Overt signs of toxicity, such as hunched posture, lethargy, or significant weight loss, were not observed in mice treated with GA-OH.[1] However, combination therapy with cisplatin and GA-OH resulted in notable changes in blood chemistry.

Table 1: Toxicity Profile of 30-Hydroxygambogic Acid in Combination with Cisplatin

| Biomarker | Fold Increase (Combination vs. Vehicle) | Statistical Significance (p-value) |

| Creatine Kinase | 4-fold | < 0.0001 |

| Aspartate Aminotransferase | 2.4-fold | 0.0057 |

| Data sourced from an in vivo study in an HPV+ HNSCC xenograft model.[1] |

Experimental Protocols

Animal Model and Tumor Implantation

An optimized xenograft model for HPV+ HNSCC was developed for the in vivo studies.[1] Specific details of the cell line used and the implantation procedure are crucial for the replication of these findings.

Dosing Regimen

A dose of 0.6 mg/kg of GA-OH was determined to be the optimal concentration to minimize toxicity while maximizing therapeutic efficacy in the murine model.[1] The administration schedule and the formulation of GA-OH are key parameters of the experimental protocol.

Monitoring and Endpoints

Conclusion and Future Directions

The preclinical data for 30-hydroxygambogic acid demonstrates its potential as a targeted therapy for HPV-associated cancers. Its ability to inhibit the E6 oncoprotein and sensitize tumor cells to conventional chemotherapy is a promising strategy to overcome treatment resistance. While the initial in vivo studies have established a proof-of-concept, further research is warranted.

Future preclinical development should focus on:

-

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of GA-OH.

-

Extended toxicology studies: To evaluate the long-term safety and potential off-target effects.

-

Efficacy in other HPV-related cancer models: To broaden the potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 8,8a-Dihydro-8-hydroxygambogic Acid and Related Compounds

Disclaimer: The following in vitro assay protocols and data are based on studies of the parent compound, gambogic acid (GA). Due to a lack of specific experimental data for 8,8a-dihydro-8-hydroxygambogic acid, these notes serve as a guide for plausible experimental designs based on the well-documented anti-cancer and anti-inflammatory activities of the closely related gambogic acid.

Introduction

Gambogic acid (GA), a xanthone (B1684191) extracted from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-tumor, anti-inflammatory, and antioxidant activities.[1] Its derivatives are of considerable interest in drug discovery. These application notes provide detailed protocols for in vitro assays to evaluate the cytotoxic, pro-apoptotic, and anti-inflammatory properties of compounds like this compound.

Data Presentation: In Vitro Cytotoxicity of Gambogic Acid

The following table summarizes the half-maximal inhibitory concentration (IC50) values of gambogic acid in various cancer cell lines, demonstrating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HT-29 | Colorectal Cancer | Approx. 2.5 | 48 | [2] |

| BGC-823 | Gastric Cancer | 0.86 ± 0.07 | 48 | [3] |

| MKN-28 | Gastric Cancer | 1.12 ± 0.09 | 48 | [3] |

| LOVO | Colorectal Cancer | 0.95 ± 0.06 | 48 | [3] |

| SW-116 | Colorectal Cancer | 1.08 ± 0.11 | 48 | [3] |

| JeKo-1 | Mantle Cell Lymphoma | Approx. 1.0 | 24 | [4] |

| Aortic Smooth Muscle Cells | N/A (Non-cancerous) | 1.0 | 24 | [5] |

| RPMI-8226 | Multiple Myeloma | Dose-dependent inhibition observed | 12 | [6][7] |

| K562 | Leukemia | > 0.5 | Not Specified | [8] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well culture plates

-

This compound (or related compound) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach for 16-24 hours.[2]

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

-

Carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][5]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

6-well culture plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours).[10]

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 500 µL of 1X binding buffer provided in the kit.[4]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

-

Incubate the cells in the dark for 15 minutes at room temperature.[4]

-

Analyze the stained cells by flow cytometry within 1 hour.[10]

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

-

Human cancer cell line (e.g., JeKo-1)

-

Test compound

-

Caspase-3 Colorimetric or Fluorometric Assay Kit

-

Cell lysis buffer

-

Microplate reader

Protocol:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells on ice using the provided lysis buffer.[4]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.[4]

-

Determine the protein concentration of each sample.

-

In a 96-well plate, add the cell lysate and the specific caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[11][12]

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

The activity is proportional to the amount of chromophore or fluorophore released.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophage-like cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

24-well or 96-well plates

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[13]

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a plate at a density of 1.5 x 10^5 cells/mL.[13]

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess Reagent in a new 96-well plate.[13]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.[13]

-

The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

Visualizations

Experimental Workflow for In Vitro Anti-Cancer Screening

Caption: Workflow for evaluating the anti-cancer effects of a test compound.

Proposed Apoptosis Signaling Pathway for Gambogic Acid

References

- 1. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Effects of gambogic acid on the activation of caspase-3 and downregulation of SIRT1 in RPMI-8226 multiple myeloma cells via the accumulation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of gambogic acid on the activation of caspase-3 and downregulation of SIRT1 in RPMI-8226 multiple myeloma cells via the accumulation of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. scienceopen.com [scienceopen.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8,8a-Dihydro-8-hydroxygambogic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8a-Dihydro-8-hydroxygambogic acid is a natural product isolated from the resin of Garcinia hanburyi and is recognized for its potential anticancer activities.[1] This document provides a comprehensive guide to the experimental design for investigating the therapeutic potential of this compound. The protocols and data presented are based on established methodologies for evaluating gambogic acid (GA) and its derivatives. While specific quantitative data for this compound is limited in publicly available literature, the experimental designs outlined herein are directly applicable. It is presumed that its mechanisms of action are similar to those of closely related analogs like dihydrogambogic acid, which is known to exert its cytotoxic effects through inhibition of the ubiquitin-proteasome system (UPS), leading to apoptosis.[2][3][4][5]

Data Presentation

The cytotoxic activity of gambogic acid and its derivatives is typically evaluated across a panel of cancer cell lines. The following tables summarize representative data for gambogic acid, which can serve as a benchmark for studies on this compound.

Table 1: Cytotoxicity of Gambogic Acid (GA) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |

| MGC-803 | Human Gastric Carcinoma | 0.96 | [6] |

| HT-29 | Human Colorectal Carcinoma | ~2.5 | [7] |

| K562 | Human Leukemia | <0.5 | [8] |

| Jurkat | Human T-cell Leukemia | 0.98 | [9] |

| T47D | Human Breast Cancer | EC50 of 0.78 (caspase activation) | |

| BGC-823 | Human Gastric Carcinoma | 1.41 | [10] |

Table 2: Effects of Gambogic Acid (GA) Derivatives on Angiogenesis

| Compound | Concentration (µM) | Antiangiogenic Rate (%) in Zebrafish | Reference |

| GA | 1 | 25-50 | [9] |

| Derivative 4 | 1 | 25-50 | [9] |

| Derivative 32 | 1 | 25-50 | [9] |

| Derivative 35 | 1 | 25-50 | [9] |

| Derivative 36 | 1 | 25-50 | [9] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[10]

-

Carefully remove the medium without disturbing the formazan (B1609692) crystals.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

-

Cover the plate with foil and agitate on an orbital shaker for 15 minutes.[10]

-

Measure the absorbance at 590 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat cells with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Centrifuge the cells at a low speed and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.[3]

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells with ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of the antitumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[4]

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at predetermined doses) and the vehicle control to the respective groups via a suitable route (e.g., intravenous, intraperitoneal).

-

Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Visualizations

Signaling Pathways and Workflows

Caption: A general experimental workflow for evaluating this compound.

Caption: Proposed mechanism of apoptosis induction via UPS inhibition.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]